4-Methoxy-N-methylthiobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-methylthiobenzanilide is an organic compound with the molecular formula C15H15NOS It is a member of the benzanilide family, characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methylthiobenzanilide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylthiobenzamide in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
-
Formation of 4-methoxybenzoyl chloride
- Reactants: 4-methoxybenzoic acid, thionyl chloride
- Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
- Solvent: Dichloromethane or chloroform
-
Formation of this compound
- Reactants: 4-methoxybenzoyl chloride, N-methylthiobenzamide, pyridine
- Conditions: Room temperature to moderate heating
- Solvent: Tetrahydrofuran (THF) or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methylthiobenzanilide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzanilide moiety can be reduced to form an amine.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxy-N-methylthiobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-methylthiobenzanilide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methylthiobenzanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-methylbenzamide
- 4-Methoxy-N-phenylbenzamide
- 4-Chloro-N-methylthiobenzanilide
Uniqueness
4-Methoxy-N-methylthiobenzanilide is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
61821-48-5 |
---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C15H15NOS/c1-16(13-6-4-3-5-7-13)15(18)12-8-10-14(17-2)11-9-12/h3-11H,1-2H3 |
InChI Key |
XYSHNGSRNVLPSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.